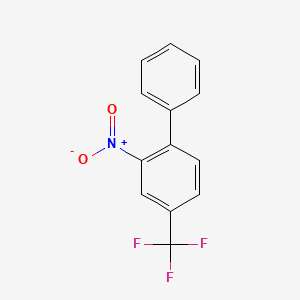

2-Nitro-4-trifluoromethyl-biphenyl

Description

Contextualization within the Biphenyl (B1667301) Class of Organic Compounds

Biphenyls are a class of aromatic hydrocarbons characterized by two phenyl rings linked by a single carbon-carbon bond. This structural unit is found in numerous natural products, pharmaceuticals, and advanced materials. The rotational freedom around the biphenyl linkage can be restricted by the presence of bulky ortho-substituents, leading to a phenomenon known as atropisomerism, where non-interconvertible, chiral conformers can be isolated.

Significance of Nitro and Trifluoromethyl Functional Moieties in Chemical Reactivity and Design

The nitro (NO₂) and trifluoromethyl (CF₃) groups are powerful modulators of a molecule's chemical and physical properties. Their combined presence in 2-Nitro-4-trifluoromethyl-biphenyl creates a unique electronic landscape.

The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. This deactivates the aromatic ring to which it is attached towards electrophilic substitution, but powerfully activates it for nucleophilic aromatic substitution (SNAr). The ortho-position of the nitro group relative to the biphenyl linkage introduces significant steric hindrance, which can influence the dihedral angle between the two phenyl rings. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening pathways to a vast array of other functionalities.

The trifluoromethyl group is another potent electron-withdrawing group, primarily through a strong inductive effect. It is known for its ability to enhance the metabolic stability and lipophilicity of drug candidates. The steric bulk of the CF₃ group is also a significant factor in controlling molecular conformation. Its presence on the same ring as the nitro group further amplifies the electron-deficient nature of that ring, making it highly susceptible to nucleophilic attack.

The interplay of these two groups in this compound results in a molecule with a highly polarized and sterically defined structure, offering chemists precise control over subsequent synthetic transformations.

Research Landscape and Challenges in Directed Functionalization of Substituted Biphenyls

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with cross-coupling reactions, particularly the Suzuki-Miyaura coupling, being the most prevalent methods. researchgate.net The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. The synthesis of this compound would likely employ a variation of this methodology, for instance, by coupling a suitably substituted phenylboronic acid with a halo-nitro-trifluoromethylbenzene derivative.

However, the synthesis of highly substituted and sterically hindered biphenyls, especially those with ortho-substituents, presents significant challenges. researchgate.net The steric bulk of the ortho-nitro group in this compound can impede the approach of the coupling partners to the catalytic center, potentially leading to lower reaction yields. Overcoming these steric limitations often requires the use of specialized ligands and carefully optimized reaction conditions.

Furthermore, the directed functionalization of the pre-formed biphenyl scaffold is an area of active research. The strong directing effects of the nitro and trifluoromethyl groups can be exploited to achieve regioselective C-H functionalization on either of the phenyl rings. However, controlling this selectivity can be challenging due to the complex interplay of steric and electronic factors. Researchers are continuously developing new catalytic systems and synthetic strategies to address these challenges and unlock the full synthetic potential of highly functionalized biphenyls like this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₈F₃NO₂ |

| Molecular Weight | 267.21 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| XLogP3 | 3.8 |

| Topological Polar Surface Area | 45.8 Ų |

Data sourced from supplier information. It is important to note that these are computed properties and may differ from experimentally determined values.

Structure

3D Structure

Properties

CAS No. |

2613-38-9 |

|---|---|

Molecular Formula |

C13H8F3NO2 |

Molecular Weight |

267.20 g/mol |

IUPAC Name |

2-nitro-1-phenyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-7-11(12(8-10)17(18)19)9-4-2-1-3-5-9/h1-8H |

InChI Key |

RLIUGOARJAIJQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 4 Trifluoromethyl Biphenyl and Analogous Biphenyl Systems

Palladium-Catalyzed Cross-Coupling Protocols for Biphenyl (B1667301) Scaffold Construction

Palladium-catalyzed carbon-carbon bond formation is a powerful and versatile tool in organic synthesis, enabling the creation of biaryl compounds with high efficiency and functional group tolerance. mit.eduiupac.org These methods have been extensively studied and applied to the synthesis of complex molecules. mdpi.com

Suzuki–Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.orgyoutube.com This reaction is favored for its mild conditions, the commercial availability and low toxicity of its reagents, and its tolerance of a wide range of functional groups. fishersci.co.uknih.gov

The Suzuki-Miyaura coupling has demonstrated broad applicability in the synthesis of nitrated and trifluoromethylated biphenyls. The reaction can accommodate a variety of functional groups on both the arylboronic acid and the aryl halide partner. researchgate.net For instance, the coupling of various substituted phenylboronic acids with substituted bromobenzenes, including those with nitro groups, proceeds with good yields. nih.gov

The presence of a nitro group on the aryl halide can influence the reaction, and in some cases, the reaction can be tailored for the selective cleavage of an Ar–NO2 bond, offering a novel pathway to biaryls. organic-chemistry.org This method has been shown to be compatible with both electron-donating and electron-withdrawing groups. organic-chemistry.org The trifluoromethyl group, a common substituent in pharmaceuticals and agrochemicals, is also well-tolerated in Suzuki-Miyaura couplings. mit.edu The synthesis of various fluorinated biphenyl derivatives, including those with nitro and trifluoromethyl groups, has been successfully achieved with excellent yields. acs.org

A study on the synthesis of biaryl analogs via Suzuki-Miyaura coupling demonstrated the successful synthesis of 2-fluoro-4'-nitrobiphenyl. nih.gov Another report detailed the synthesis of various biphenyls through the coupling of (bromomethyl)phenylboronic acid pinacol (B44631) esters with aryl halides, including nitrobenzene (B124822) derivatives. gre.ac.uk Furthermore, a palladium-catalyzed method for the conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics showcases the compatibility of these functional groups in palladium-catalyzed processes. organic-chemistry.org

Table 1: Examples of Substrate Scope in Suzuki-Miyaura Coupling for Nitrated/Trifluoromethylated Biphenyls

| Aryl Halide/Triflate | Arylboronic Acid/Ester | Product | Catalyst System | Yield (%) | Reference |

| 2-Bromo-3-methyl-1-nitrobenzene | 1-Naphthaleneboronic acid | Axially chiral biaryl | Pd(OAc)₂ / Chiral Monophosphine Ligand | up to 99 | beilstein-journals.org |

| 1-Bromo-4-nitrobenzene | (Boc-piperazin-1-ylmethyl)phenylboronic acid pinacol ester | Boc-protected (piperazin-1-ylmethyl)(4'-nitro)biphenyl | Not specified | Not specified | researchgate.net |

| Substituted bromobenzene (B47551) | Substituted phenylboronic acids | 2-Fluoro-4'-nitrobiphenyl | Pd(OH)₂ | Rational | nih.gov |

| 3,4-Difluorobromobenzene | 3-Nitrophenylboronic acid | 3,4-Difluoro-3'-nitro-1,1'-biphenyl | Pd(0) catalyst | 80 | acs.org |

| Aryl Chlorides/Triflates | - | Nitroaromatics | Pd-based catalyst with specific ligand | Excellent | organic-chemistry.org |

The choice of the palladium catalyst and the associated ligand is critical for the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and stereoselectivity. organic-chemistry.org A variety of palladium sources, such as Pd(OAc)₂, Pd(dba)₂, and PdCl₂(dppf), have been effectively used. researchgate.netorganic-chemistry.org

Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands, such as biaryl monophosphines, have been shown to be highly effective for a range of Suzuki-Miyaura couplings. mit.edu For instance, the use of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl has led to catalyst systems with enhanced activity and stability. mit.edu Similarly, ligands like tBuXPhos have proven optimal for the palladium-catalyzed trifluoromethylation of vinyl triflates. nih.gov

The development of highly active catalytic systems, sometimes with very low palladium loading, has been a focus of research. nih.govnih.gov For example, a system of Pd(OAc)₂ with (2-(anthracen-9-yl)-1H-inden-3-yl)dicyclohexylphosphine has shown high catalytic activity for a diverse array of aryl and heteroaryl chlorides. nih.gov The choice of ligand can also influence the stereochemical outcome of the reaction, as seen in couplings involving Z-alkenyl halides where specific ligands can prevent Z-to-E isomerization. organic-chemistry.org

The optimization of reaction conditions, including the choice of solvent and base, is essential for achieving high efficiency in Suzuki-Miyaura couplings. nih.gov Solvents can influence catalyst stability, reagent solubility, and reaction rates. hes-so.ch While organic solvents like dioxane, toluene, and ethanol (B145695) are commonly used, there is a growing interest in using water as a solvent due to its environmental benefits. fishersci.co.ukhes-so.ch Biphasic systems, often a mixture of water and an organic solvent, are also frequently employed. hes-so.ch

The choice of base is also critical, as it is required to activate the organoboron species for transmetalation. organic-chemistry.org Common bases include potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium hydroxide (B78521) (CsOH). nih.govhes-so.ch The selection of the base can affect the reaction rate and selectivity. For instance, in some systems, hydroxides have been found to be more effective than carbonates. hes-so.ch

Optimization studies often involve screening various combinations of catalysts, ligands, solvents, and bases to identify the ideal conditions for a specific substrate pair. beilstein-journals.org Temperature also plays a significant role, with many reactions proceeding at room temperature, while others require heating to achieve reasonable reaction times and yields. fishersci.co.ukbeilstein-journals.org

Table 2: Influence of Reaction Conditions on Suzuki-Miyaura Coupling

| Substrates | Catalyst System | Base | Solvent | Temperature (°C) | Key Finding | Reference |

| Aryl bromides and arylboronic acids | Pd(OAc)₂/SPhos | KOH | Solvent-free | Not specified | High yields in the absence of solvent. | researchgate.net |

| Bromonaphthyl and phenylboronic acid | Pd/C | NaOH, CsOH | Water/CPME | Not specified | Hydroxide bases were more effective than carbonates. | hes-so.ch |

| Aryl chlorides and boronic acids | Pd(OAc)₂/(2-mesitylindenyl)dicyclohexylphosphine | K₃PO₄·3H₂O | Water | Not specified | High activity with ultra-low catalyst loading. | nih.gov |

| 2-Bromo-3-methyl-N-phenylbenzamide and 1-naphthylboronic acid | Pd₂(dba)₃ / Chiral Monophosphine Ligands | K₃PO₄ | THF | 50 | Optimization of catalyst, ligand, solvent, and base for asymmetric synthesis. | beilstein-journals.org |

Other Palladium-Mediated Carbon-Carbon Bond Formations for Biaryl Derivatives

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also employed for the synthesis of biaryl derivatives. These include the Stille, Hiyama, and Negishi couplings, as well as direct C-H arylation reactions. mdpi.comorganic-chemistry.org The Stille coupling, for example, utilizes organostannanes as the organometallic partner and is known for its tolerance of a wide range of functional groups. mdpi.com Hiyama coupling employs organosilanes, offering another alternative for biaryl synthesis. organic-chemistry.org These methods provide synthetic chemists with a broader toolbox for constructing the biaryl scaffold, each with its own advantages and substrate scope. iupac.orgorganic-chemistry.org

Copper-Mediated Biaryl Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann reaction, represent a classical and still relevant method for the formation of aryl-aryl bonds. nih.govacs.org While traditional Ullmann conditions often require high temperatures, modern advancements have led to the development of milder, more efficient copper-catalyzed systems. nih.gov

The use of copper catalysis is often more cost-effective than palladium-based methods. nih.gov Copper-mediated couplings have been successfully applied to the synthesis of biaryls from nitroaryl chlorides, where the nitro group can act as an intramolecular ligand, facilitating the reaction. nih.gov Solvent-free methods using ball milling in copper vials have also been developed, offering a greener and more efficient approach. nih.gov

Furthermore, copper-catalyzed cross-coupling reactions of nitroarenes with aryl boronic acids have been developed to form diarylamines, demonstrating the versatility of copper in mediating transformations involving nitroarenes. nih.govresearchgate.netchemrxiv.org These reactions often proceed via a nitrosoarene intermediate, with copper catalyzing both the deoxygenation and the C-N bond formation steps. nih.gov

Ullmann Reaction for Symmetrical and Unsymmetrical Biphenyl Derivatives

The Ullmann reaction, a classic method for the formation of carbon-carbon bonds between aryl halides, is a cornerstone in the synthesis of biphenyl derivatives. magtech.com.cnorganic-chemistry.org Traditionally, this reaction involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures to produce a symmetrical biaryl. magtech.com.cnorganic-chemistry.org The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups. magtech.com.cn

For the synthesis of unsymmetrical biphenyls, such as 2-Nitro-4-trifluoromethyl-biphenyl, the classical Ullmann approach of coupling two different aryl halides can be inefficient, often leading to a mixture of the desired unsymmetrical product along with two symmetrical byproducts. This necessitates challenging purification steps and results in lower yields of the target molecule. To circumvent this, one of the aryl halide reactants is often used in excess.

A more refined strategy for constructing unsymmetrical biphenyls involves a template-directed intramolecular Ullmann coupling. In this approach, two different aryl halides are tethered to a temporary template molecule, facilitating an intramolecular coupling. Subsequent cleavage of the template yields the desired unsymmetrical biphenyl. Research has shown that the size of the ring formed during the intramolecular coupling is crucial for the reaction's success, with an eleven-membered ring often being optimal. rsc.org Salicyl alcohol has been effectively utilized as a template in the synthesis of 2,2′-disubstituted unsymmetrical biphenyls. rsc.org

Table 1: Illustrative Examples of Ullmann Reactions for Biphenyl Synthesis

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Iodo-2-nitrobenzene | Copper powder | Heat, solvent-free | 2,2'-Dinitrobiphenyl | 50-90% conversion | rsc.org |

This table presents examples of Ullmann reactions for the synthesis of biphenyl systems, illustrating both classical and template-directed approaches.

Modified Ullmann Conditions for Improved Yields and Substrate Scope

To overcome the limitations of the classical Ullmann reaction, such as harsh reaction conditions and limited substrate scope, various modifications have been developed. These modified conditions often involve the use of ligands to stabilize the copper catalyst, allowing the reaction to proceed at lower temperatures and with a broader range of substrates. magtech.com.cn The use of palladium and nickel catalysts has also been explored as an alternative to copper, often providing milder reaction conditions. magtech.com.cn

Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of recyclable heterogeneous catalysts and nanoparticle catalysts, which can mitigate the stringent reaction conditions associated with the traditional Ullmann reaction. Ligand-free palladium-catalyzed Ullmann-type reactions have also been reported, offering a more simplified and environmentally friendly approach.

Direct Nitration Strategies on Biphenyl Scaffolds

Direct nitration of a pre-existing biphenyl scaffold is a common and straightforward strategy for the synthesis of nitro-substituted biphenyls. The regioselectivity of the nitration is a critical factor and is influenced by the nature and position of the substituents already present on the biphenyl ring, as well as the reaction conditions. iaea.org

For the synthesis of this compound, the direct nitration of 4-(trifluoromethyl)biphenyl (B1311724) is a key step. The trifluoromethyl group is a deactivating, meta-directing group. Therefore, nitration is expected to occur primarily at the positions ortho and meta to the trifluoromethyl group in the same ring, and at the ortho and para positions in the unsubstituted ring. The distribution of the resulting isomers is highly dependent on the nitrating agent and the reaction conditions. iaea.org

Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. nih.gov The use of milder and more selective nitrating agents, such as nitric acid in trifluoroacetic anhydride (B1165640) or trifluoromethanesulfonic acid, has also been explored to control the regioselectivity and improve yields. organic-chemistry.orgresearchgate.net

Table 2: Regioselectivity in the Nitration of Substituted Aromatic Compounds

| Substrate | Nitrating Agent | Conditions | Major Products | Reference |

|---|---|---|---|---|

| Toluene | HNO₃ / CF₃SO₃H | Organic solvent, low temp. | 2,4-Dinitrotoluene / 2,6-Dinitrotoluene | google.com |

| Cumene | 70% HNO₃ / MoO₃/SiO₂ | - | 4-Nitrocumene (68% selectivity) | iitm.ac.in |

This table provides examples of direct nitration reactions on substituted aromatic rings, highlighting the influence of substrates and conditions on regioselectivity.

Reductive Transformations of Dinitrobiphenyl Precursors

An alternative synthetic route to this compound involves the selective reduction of a dinitrobiphenyl precursor. This strategy is particularly useful when the desired nitro-substituted biphenyl is difficult to obtain through direct nitration due to unfavorable regioselectivity.

The key challenge in this approach is to achieve the selective reduction of one nitro group while leaving the other intact. The selectivity of the reduction is influenced by steric and electronic factors within the dinitrobiphenyl substrate, as well as the choice of the reducing agent.

Common reagents for the selective reduction of dinitroaromatic compounds include sodium sulfide (B99878) (Na₂S) or sodium polysulfide (Na₂Sₓ) in a process known as the Zinin reduction. stackexchange.com These reagents are known to selectively reduce one nitro group in the presence of another. stackexchange.com The reaction mechanism is thought to involve the formation of a chelating structure in certain substrates, which can influence the site of reduction. stackexchange.com Alternative methods may involve catalytic hydrogenation under carefully controlled conditions.

Table 3: Reagents for Selective Reduction of Dinitro Compounds

| Dinitro Compound | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1,3-Dinitrobenzene | Sodium sulfide (Na₂S) | 3-Nitroaniline | stackexchange.com |

| 2,4-Dinitrophenol | Sodium polysulfide (Na₂Sₓ) | 2-Amino-4-nitrophenol | stackexchange.com |

This table showcases various reagents used for the selective reduction of dinitroaromatic compounds, a key strategy for accessing specific nitro-substituted amines.

Elucidation of Reaction Mechanisms in the Synthesis and Functionalization of 2 Nitro 4 Trifluoromethyl Biphenyl Systems

Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most efficient methods for constructing the biaryl scaffold of 2-Nitro-4-trifluoromethyl-biphenyl. gre.ac.ukutrgv.edu The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

The catalytic cycle initiates with the oxidative addition of a low-valent palladium(0) complex into the carbon-halogen bond of an aryl halide. utrgv.eduyoutube.com In the context of synthesizing this compound, this would involve either the reaction of a palladium(0) catalyst with a 1-halo-2-nitro-4-trifluoromethylbenzene or with a halophenylboronic acid precursor. The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition typically following the trend of I > Br > Cl > F. youtube.com

The presence of strong electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) groups on the aromatic ring, significantly enhances the rate of oxidative addition. utrgv.edu This is because these groups make the carbon atom of the C-X bond more electrophilic and susceptible to attack by the electron-rich Pd(0) center. The process involves the cleavage of the aryl-halide sigma bond and the formation of two new sigma bonds between the palladium and both the aryl group and the halide, resulting in a square-planar palladium(II) complex. utrgv.eduyoutube.com

Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. youtube.com This step is a key feature of the Suzuki coupling. utrgv.edu The mechanism of transmetalation is complex and highly dependent on the reaction conditions, especially the base and solvent used. researchgate.net

A crucial role is played by the base (e.g., hydroxides, carbonates), which activates the organoboron compound. Two primary pathways are often considered for this process researchgate.netacs.orgcapes.gov.br:

The Oxo-Palladium Pathway : The base first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) or alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid. researchgate.netacs.org

The Boronate Pathway : The base reacts with the organoboronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate). This activated boronate species then reacts with the arylpalladium(II) halide complex. researchgate.netacs.org

Studies have shown that for Suzuki-Miyaura reactions conducted with weak bases in aqueous solvents, the pathway involving the reaction of a palladium hydroxo complex with the boronic acid is often the dominant route. acs.orgcapes.gov.br Low-temperature NMR spectroscopy has enabled the detection and characterization of pre-transmetalation intermediates containing Pd-O-B linkages, confirming the transfer of the organic moiety from boron to palladium. illinois.edu

The final step of the catalytic cycle is reductive elimination, which results in the formation of the desired carbon-carbon bond of the biphenyl (B1667301) product and regenerates the active palladium(0) catalyst. youtube.comyoutube.com In this step, the two organic groups (the two aryl rings in this case) on the palladium(II) center couple and are eliminated from the metal. acs.org

For reductive elimination to occur, the two aryl groups must be positioned cis to each other in the square-planar palladium complex. youtube.com If they are trans, a cis-trans isomerization must precede the elimination. The electronic nature and steric bulk of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the rate and efficiency of this step. researchgate.net Bulky, electron-donating ligands are known to promote reductive elimination. The process reduces the oxidation state of palladium from +2 back to 0, allowing the catalyst to re-enter the catalytic cycle. youtube.comacs.org

Detailed Mechanistic Insights into Copper-Mediated Coupling Reactions

The Ullmann reaction, a copper-mediated coupling of two aryl halides, offers an alternative, albeit often more strenuous, route to biaryl compounds like this compound. organic-chemistry.orgwikipedia.org The classical Ullmann condensation requires high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com The precise mechanism has been a subject of extensive study and is not as definitively established as its palladium-catalyzed counterparts. wikipedia.orgjk-sci.com

Two primary mechanistic pathways are generally proposed jk-sci.comyoutube.com:

Oxidative Addition/Reductive Elimination: One proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. An active Cu(I) species undergoes oxidative addition to an aryl halide to form a Cu(III) intermediate. A second aryl halide can then react, followed by reductive elimination to form the biaryl and regenerate the Cu(I) catalyst. However, the high energy barrier to form Cu(III) intermediates makes this pathway a subject of debate. organic-chemistry.orgyoutube.com

Radical Mechanism: An alternative mechanism involves single electron transfer (SET) from copper to the aryl halide, generating an aryl radical. The combination of two aryl radicals would then yield the symmetric biaryl product. However, studies using electron spin resonance have largely ruled out the involvement of free radical intermediates in the main productive pathway. wikipedia.orgjk-sci.com

Modern modifications of the Ullmann reaction utilize ligands and additives to facilitate the reaction under milder conditions, often proceeding through a catalytic cycle where an organocopper compound is formed and then reacts with the second aryl halide partner. wikipedia.org

Table 1: Comparison of Mechanistic Features in Biaryl Synthesis

| Feature | Palladium-Catalyzed Suzuki Coupling | Copper-Mediated Ullmann Reaction |

|---|---|---|

| Catalyst | Palladium(0) complexes | Copper(0) or Copper(I) |

| Typical Reactants | Aryl halide and Arylboronic acid | Two molecules of Aryl halide |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition/Reductive Elimination or other pathways |

| Metal Oxidation States | Pd(0) ↔ Pd(II) | Cu(I) ↔ Cu(III) (proposed); Cu(0) involvement |

| Reaction Conditions | Generally mild, often room temp to moderate heat | Often harsh, high temperatures (>200 °C) |

| Mechanistic Clarity | Well-established catalytic cycle youtube.com | Less understood, multiple proposed mechanisms wikipedia.orgjk-sci.com |

Directed C-H Activation for Regioselective Functionalization of Biphenyls

After the synthesis of the this compound core, further modification can be achieved through directed C-H activation. This powerful strategy allows for the regioselective introduction of new functional groups by temporarily coordinating a catalyst to a directing group on the substrate. rsc.org

Directing groups are functional moieties that can chelate to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and thereby facilitating its cleavage and subsequent functionalization. rsc.orgnih.gov

Nitrile Group: The nitrile (–CN) group is a versatile directing group capable of guiding C-H functionalization. nih.govnih.gov It can be used to direct the activation of C-H bonds at positions that are typically difficult to access, such as the meta position of an aromatic ring. nih.govacs.org For a biphenyl system, a strategically placed nitrile group can direct a palladium catalyst to a remote C-H bond. nih.gov Computational studies using Density Functional Theory (DFT) have suggested that these reactions can proceed through a ligand-containing Pd-Ag heterodimeric transition state, which favors the desired remote meta-selectivity. nih.gov The nitrile group is particularly valuable because it can be readily converted into other useful functional groups like amines or carboxylic acids after the C-H activation step. nih.govumich.edu

Urea-Based Templates: Urea (B33335) derivatives can function as powerful directing groups, often through non-covalent interactions. researchgate.netnih.gov A urea moiety can form hydrogen bonds with a substrate, creating a transient template that orients the molecule for a catalytic reaction. researchgate.net For instance, ligands functionalized with urea groups have been used with iridium catalysts to achieve regioselective C-H borylation. The hydrogen bonding between the urea and the substrate directs the catalyst to a specific site. researchgate.net This approach of using a supramolecular directing group offers a sophisticated method for controlling regioselectivity in the functionalization of complex molecules like substituted biphenyls. nih.govnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₃H₈F₃NO₂ |

| Palladium | Pd |

| Copper | Cu |

| Phenylboronic acid | C₆H₇BO₂ |

| 1-halo-2-nitro-4-trifluoromethylbenzene | C₇H₃BrF₃NO₂ (example) |

| Nitrile | -CN |

| Urea | (NH₂)₂CO |

| Iridium | Ir |

| Silver | Ag |

| Carbonates | CO₃²⁻ |

| Hydroxides | OH⁻ |

Hydrogen Bonding Interactions in Remote C-H Activation Regioselectivity

The selective functionalization of a specific C–H bond, particularly one that is remote from existing functional groups, is a formidable challenge in organic synthesis. One sophisticated strategy to achieve such selectivity involves the use of directing groups that can form non-covalent interactions, such as hydrogen bonds, with a catalyst. These interactions can position the catalyst in proximity to a targeted C–H bond, thereby controlling the regioselectivity of the reaction.

While specific studies detailing hydrogen bond-directed remote C-H activation on this compound are not extensively documented, the principle can be extrapolated to this system. The nitro group (–NO₂) in the this compound molecule possesses two electronegative oxygen atoms which could potentially act as hydrogen bond acceptors. A suitably designed catalytic system, perhaps incorporating a ligand with hydrogen bond donor capabilities, could engage in an intramolecular hydrogen bond with the nitro group. This interaction would create a temporary cyclic conformation, bringing the catalyst into close proximity with a specific C–H bond on the unsubstituted phenyl ring.

The regiochemical outcome (i.e., which C–H bond is activated) would be determined by the geometry and stability of the resulting macrocyclic transition state. nih.gov This approach, often described as a "distance and geometry-based differentiation," allows for functionalization at positions (meta or para) that are electronically and sterically difficult to access through conventional electrophilic substitution or ortho-directed metalation. nih.gov For instance, a nitrile directing group has been successfully used to direct meta-C-H olefination and arylation in other biphenyl systems. nih.gov This was achieved via a large cyclophane-like transition state, demonstrating the feasibility of remote functionalization. nih.gov In the case of this compound, such a strategy could theoretically enable the selective modification of the second aromatic ring, overriding the inherent electronic biases of the system.

Concerted Metalation-Deprotonation (CMD) Processes in C-H Bond Cleavage

The Concerted Metalation-Deprotonation (CMD) mechanism is a widely accepted pathway for transition-metal-catalyzed C–H bond activation. wikipedia.orgresearchgate.net It is particularly prevalent in reactions catalyzed by high-valent, late transition metals such as Palladium(II), Rhodium(III), and Iridium(III). wikipedia.org This mechanism is characterized by the simultaneous cleavage of a C–H bond and the formation of a new carbon-metal bond within a single transition state, avoiding the formation of a discrete metal hydride intermediate. wikipedia.org

The process typically involves a pre-coordination of the catalyst to the aromatic substrate. The key step is a cyclic transition state where a base, often a carboxylate or carbonate anion that is part of the catalyst's coordination sphere, abstracts the proton from the C–H bond while the metal center concurrently forms a bond with the carbon atom. wikipedia.orgnih.gov

Key Features of the CMD Mechanism:

Single Transition State: C-H bond breaking and C-Metal bond formation occur in concert. wikipedia.org

Internal Base: A ligand, typically a carboxylate like acetate (B1210297) (OAc⁻) or pivalate, acts as the proton acceptor. nih.gov

Metal Oxidation State: Common for high-valent late transition metals (e.g., Pd(II)). wikipedia.org

Substrate Acidity: The reaction rate can be influenced by the acidity of the C-H bond, with more acidic protons often reacting faster. wikipedia.org

| Factor | Description | Relevance to this compound |

| Catalyst Electrophilicity | A more electrophilic metal center can coordinate more strongly to the substrate. mdpi.com | Strong acids can be used as additives to increase the electrophilicity of the Pd(II) catalyst. mdpi.com |

| Basicity of Ligand | The basicity of the carboxylate or other base is crucial for effective deprotonation. mdpi.com | Acetate (OAc⁻) is a commonly used base in the CMD mechanism. nih.gov |

| Steric Hindrance | Bulky groups near a C-H bond can hinder the approach of the catalyst. | The ortho-position (C3) on the substituted ring is sterically hindered. |

| C-H Bond Acidity | Electron-withdrawing groups increase the acidity of adjacent C-H bonds, potentially favoring their activation. wikipedia.org | The -NO₂ and -CF₃ groups make the C-H bonds on their ring more acidic. |

Radical and Ionic Mechanisms in Trifluoromethylation Reactions

The introduction of a trifluoromethyl (–CF₃) group is a common strategy in medicinal and materials chemistry to modify a molecule's properties. Trifluoromethylation reactions can proceed through various mechanisms, primarily radical or ionic pathways.

Radical Trifluoromethylation: This is a widely used method for forming C–CF₃ bonds. rsc.org The reaction is initiated by the generation of a trifluoromethyl radical (•CF₃). This highly reactive species can then add to aromatic rings. nih.govrsc.org In the case of an aromatic substrate like biphenyl, the addition of the •CF₃ radical forms a cyclohexadienyl radical intermediate. This intermediate is then oxidized and deprotonated to restore aromaticity and yield the trifluoromethylated product. nih.gov

Sources of the •CF₃ radical are diverse and include:

Togni's Reagents: These hypervalent iodine compounds can release a •CF₃ radical upon reduction, often initiated by a catalyst like Cu(I) or through photoredox catalysis. acs.orgnih.gov Control experiments using radical scavengers like TEMPO have provided evidence for the involvement of the CF₃ radical. nih.gov

Umemoto's Reagents: These are electrophilic trifluoromethylating agents, but under certain conditions, such as photoredox catalysis, they can also serve as sources of •CF₃ radicals. researchgate.net

Triflyl Chloride (CF₃SO₂Cl) or Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent): These can generate •CF₃ radicals under photoredox or oxidative conditions. nih.gov

Ionic Trifluoromethylation: Ionic mechanisms involve either an electrophilic trifluoromethyl cation ("CF₃⁺") or a nucleophilic trifluoromethyl anion ("CF₃⁻").

Electrophilic Trifluoromethylation: This pathway involves reagents that can deliver a "CF₃⁺" equivalent to a nucleophilic substrate. Umemoto's and Togni's reagents are the most prominent examples of electrophilic trifluoromethylating agents. rsc.orgrsc.orgnih.gov The mechanism often involves a nucleophilic attack of the aromatic ring onto the electrophilic reagent. rsc.org For instance, DFT calculations on the trifluoromethylation of pyrrole (B145914) with an Umemoto-type reagent suggest the reaction proceeds via a backside Sₙ2-type mechanism. rsc.org

Nucleophilic Trifluoromethylation: This involves reagents that act as a source of the CF₃ anion, such as the Ruppert-Prakash reagent (TMSCF₃). acs.org These are typically used to trifluoromethylate electrophilic carbons, such as carbonyls or alkyl halides, and are less common for direct arylation of unactivated arenes.

For the synthesis of this compound itself, a trifluoromethylation reaction could be a key step. For example, a Suzuki coupling could first form 2-nitrobiphenyl (B167123), which is then subjected to a radical or electrophilic trifluoromethylation. The strong deactivating and meta-directing nature of the nitro group would likely direct the incoming CF₃ group to the C4 or C6 positions of the nitro-substituted ring. Conversely, one could start with a pre-functionalized trifluoromethyl-benzene derivative and introduce the nitro-phenyl group via a coupling reaction.

| Reagent Type | Name(s) | Typical Mechanism |

| Hypervalent Iodine | Togni's Reagents acs.orgnih.gov | Radical (via reduction) or Electrophilic |

| Sulfonium Salts | Umemoto's Reagents rsc.orgrsc.org | Electrophilic or Radical (photoredox) |

| Sulfur-based | Langlois' Reagent (CF₃SO₂Na) researchgate.net | Radical (via oxidation) |

| Silicon-based | Ruppert-Prakash Reagent (TMSCF₃) acs.org | Nucleophilic |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Nitro 4 Trifluoromethyl Biphenyl Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. Studies on derivatives of 2-nitro-4-trifluoromethyl-biphenyl have provided critical data on their molecular architecture and solid-state organization.

Determination of Molecular Conformation and Dihedral Angles Between Aromatic Rings

The conformation of biphenyl (B1667301) systems is largely defined by the dihedral angle (torsion angle) between the planes of the two aromatic rings. This angle is a result of the balance between electronic conjugation, which favors planarity, and steric hindrance from ortho-substituents, which forces the rings to twist. In the gas phase, unsubstituted biphenyl has a dihedral angle of approximately 44.4°, while in the solid state, crystal packing forces can lead to a nearly planar or slightly twisted conformation of about 10-20°. utah.eduresearchgate.net

For substituted 2-nitrobiphenyl (B167123) derivatives, the bulky nitro group at the ortho position creates significant steric strain, leading to a more pronounced twist between the phenyl rings.

In 4-Methoxy-2-nitro-4'-trifluoromethylbiphenyl , the dihedral angle between the two benzene (B151609) rings is 49.98 (9)°. The presence of the ortho-nitro group also forces it to be out of the plane of its attached ring, with a dihedral angle of 66.85 (19)° between the nitro group and the parent benzene ring. nih.gov

Similarly, in 4,4'-Dibromo-2-nitro-biphenyl , the two benzene rings are twisted with a dihedral angle of 55.34 (14)°, and the nitro group is rotated out of its ring's plane by 26.8 (2)°. researchgate.net

In highly constrained systems, such as "winding vine-shaped" biphenyls where the rings are physically tethered, this angle can be forced to be even larger, reaching 85–89°. chemrxiv.org

This non-planar arrangement is a defining structural feature of these compounds.

Selected Dihedral Angles in 2-Nitrobiphenyl Derivatives

| Compound | Ring-to-Ring Dihedral Angle (°) | Nitro Group-to-Ring Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4-Methoxy-2-nitro-4'-trifluoromethylbiphenyl | 49.98 | 66.85 | nih.gov |

| 4,4'-Dibromo-2-nitro-biphenyl | 55.34 | 26.8 | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Van der Waals)

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. In the case of 4-Methoxy-2-nitro-4'-trifluoromethylbiphenyl , the compound crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The specific dimensions of the unit cell define the repeating pattern of the molecular packing.

Crystallographic Data for 4-Methoxy-2-nitro-4'-trifluoromethylbiphenyl nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1956 (13) |

| b (Å) | 20.777 (3) |

| c (Å) | 7.9715 (12) |

| β (°) | 104.240 (2) |

| Volume (ų) | 1315.7 (3) |

| Z | 4 |

Investigation of Positional Disorder Phenomena (e.g., trifluoromethyl group)

Positional disorder is a phenomenon in crystallography where a molecule or a part of it occupies multiple positions within the crystal lattice. This is common for symmetric, freely rotating groups. A clear example is observed in the crystal structure of 4-Methoxy-2-nitro-4'-trifluoromethylbiphenyl , where the trifluoromethyl (CF₃) group is disordered. nih.gov The fluorine atoms are distributed over two sets of sites with refined occupancy factors of 0.543 (8) and 0.457 (8). nih.gov This indicates that the CF₃ group exists in two primary orientations within the crystal, a common characteristic for this substituent due to its rotational flexibility.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectra of this compound derivatives are characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. Since there are no aliphatic protons in the parent compound, this region of the spectrum is empty. The signals for the aromatic protons appear as complex multiplets due to spin-spin coupling between adjacent protons.

For the closely related 2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl (B14241516) , the aromatic protons resonate at specific chemical shifts, providing a fingerprint of the molecule. rsc.org The signals are observed as doublets, triplets, and multiplets, corresponding to the different electronic environments on the two phenyl rings. rsc.org

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ ppm) and Multiplicity | Reference |

|---|---|---|

| 2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl | 7.92 (d, J = 8.0 Hz, 1H), 7.67–7.62 (m, 3H), 7.55 (t, J = 8.0 Hz, 1H), 7.42–7.39 (m, 1H) | rsc.org |

| 4-Methoxy-2-nitro-4'-trifluoromethylbiphenyl | 7.66 (d, J = 8.1 Hz, 2H), 7.45 (d, J = 2.6 Hz, 1H), 7.40 (d, J = 8.0 Hz, 2H), 7.32 (d, J = 8.5 Hz, 1H), 7.19 (dd, J = 8.6, 2.6 Hz, 1H), 3.92 (s, 3H, -OCH₃) | nih.gov |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy is used to map the carbon skeleton of a molecule. For 2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl , the spectrum shows distinct signals for each carbon atom in the molecule. rsc.org The carbon atom of the trifluoromethyl group is particularly noteworthy, as its signal is split into a multiplet (a quartet in simpler cases) due to coupling with the three fluorine atoms (¹JCF). rsc.org The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro and trifluoromethyl groups.

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for 2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl rsc.org

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 148.6 | Aromatic C |

| 141.3 | Aromatic C |

| 134.8 | Aromatic C |

| 132.6 | Aromatic C |

| 131.6 | Aromatic C |

| 130.2-129.6 (m) | C-CF₃ |

| 128.9 | Aromatic C |

| 128.2 | Aromatic C |

| 125.4 | Aromatic C |

| 124.2 | Aromatic C |

| 123.0 | Aromatic C |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization and Coupling Phenomena

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govwikipedia.org For this compound, ¹⁹F NMR is instrumental in confirming the presence and electronic environment of the trifluoromethyl (CF₃) group.

The chemical shift of the CF₃ group is highly sensitive to its position on the aromatic ring and the electronic nature of other substituents. nih.gov In aromatic systems, the CF₃ group typically resonates in a chemical shift range of -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org For instance, the ¹⁹F NMR signal for 1-nitro-4-(trifluoromethyl)benzene is observed at approximately -63.18 ppm, while the signal for 1-nitro-2-(trifluoromethyl)benzene appears at around -60.13 ppm. rsc.org Given the presence of the electron-withdrawing nitro group in the adjacent ring, the CF₃ group in this compound is expected to exhibit a singlet in the proton-decoupled ¹⁹F NMR spectrum, with a chemical shift in a similar range, influenced by the combined electronic effects of the nitro group and the second phenyl ring.

While the primary signal appears as a singlet (due to the absence of other fluorine atoms for ⁿJFF coupling), long-range heteronuclear coupling (ⁿJHF) between the fluorine nuclei of the CF₃ group and the protons on both aromatic rings can often be observed. wikipedia.orghuji.ac.il These couplings, typically transmitted over four or five bonds (⁴JHF or ⁵JHF), are generally small but can provide valuable structural information. nih.govthermofisher.com For example, coupling between the CF₃ fluorine atoms and the proton at the C3 position of the same ring would be a ⁴JHF coupling. Analysis of these small coupling constants can help in assigning specific proton signals in the ¹H NMR spectrum.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Related Trifluoromethyl-Aromatic Compounds

| Compound | Chemical Shift (δ) ppm | Multiplicity |

| 1-Nitro-4-(trifluoromethyl)benzene | -63.18 | s |

| 1-Nitro-2-(trifluoromethyl)benzene | -60.13 | s |

| 1-Methoxy-4-(trifluoromethyl)benzene | -61.49 | s |

| 1-(4-(Trifluoromethyl)phenyl)ethanone | -62.8 | s |

Data sourced from related literature for contextual comparison. rsc.orgbeilstein-journals.org

Advanced NMR Techniques for Understanding Substituent Effects

While 1D ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques are essential for the unambiguous assignment of all signals and for a detailed understanding of substituent effects in a complex molecule like this compound.

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity of protons within each of the two separate aromatic spin systems.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. This experiment is crucial for assigning the ¹³C signals of protonated carbons by linking them to their already-assigned proton counterparts.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful technique for elucidating the complete carbon framework. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC is indispensable for:

Confirming the substitution pattern by showing correlations from protons to quaternary (non-protonated) carbons. For example, correlations from protons on the trifluoromethyl-substituted ring to the carbon bearing the CF₃ group (C4).

Establishing the link between the two aromatic rings. A key correlation would be observed between a proton on one ring (e.g., H6') and the carbon of the other ring to which it is attached (C1), or vice-versa.

Verifying the position of the nitro group through correlations from adjacent protons (e.g., H3) to the carbon bearing the nitro group (C2).

The electron-withdrawing nature of both the nitro (NO₂) and trifluoromethyl (CF₃) groups significantly influences the chemical shifts of the nearby protons and carbons. youtube.commdpi.com The NO₂ group, being a strong de-shielding group, will cause protons and carbons at the ortho and para positions relative to it to shift downfield (to a higher ppm value). youtube.com Similarly, the CF₃ group exerts a de-shielding effect, primarily through an inductive mechanism. youtube.com Analyzing these substituent-induced chemical shifts, which are definitively assigned using 2D NMR, provides deep insight into the electronic structure of the molecule. organicchemistrydata.orgias.ac.in

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation of this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

| COSY | H3 ↔ H5, H6 | Connectivity within the nitro-substituted ring |

| H2' ↔ H3'; H5' ↔ H6' | Connectivity within the second phenyl ring | |

| HSQC | H3 ↔ C3; H5 ↔ C5; etc. | Direct ¹H-¹³C one-bond correlations |

| HMBC | H3, H5 ↔ C4 | Position of the CF₃ group |

| H3, H5 ↔ C2 | Position of the NO₂ group | |

| H6, H2' ↔ C1 | Connectivity between the two phenyl rings |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. uci.eduufl.edu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass of an ion with an accuracy of 5 parts per million (ppm) or better. ufl.edurutgers.edu

For this compound, the molecular formula is C₁₃H₇F₃NO₂. The calculated exact mass (monoisotopic mass) for the molecular ion [M]⁺ is 281.0402. An HRMS experiment would aim to measure this value. If the experimentally measured mass is within a narrow tolerance (e.g., ± 0.0014 Da, or 5 ppm), it provides strong evidence for the proposed molecular formula, ruling out other potential formulas with the same nominal mass. uci.edursc.org

In addition to accurate mass measurement of the parent ion, HRMS analysis provides information on the fragmentation pattern, which serves as a fingerprint for the molecule's structure. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group. youtube.com Key expected fragments for this compound would include:

Loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 235.0476.

Loss of nitric oxide (NO), followed by the loss of a carbonyl group (CO) in some cases.

Cleavage at the biphenyl linkage, leading to ions corresponding to the individual substituted rings.

Analyzing these high-resolution fragment masses further corroborates the identity and structure of the compound.

Table 3: Accurate Mass Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Typical HRMS Measurement Accuracy |

| [M]⁺ | C₁₃H₇F₃NO₂⁺ | 281.0402 | < 5 ppm |

| [M-NO₂]⁺ | C₁₃H₇F₃⁺ | 235.0476 | < 5 ppm |

Computational Chemistry Approaches for 2 Nitro 4 Trifluoromethyl Biphenyl Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of organic molecules due to its balance of accuracy and computational cost. For systems like 2-Nitro-4-trifluoromethyl-biphenyl, DFT allows for a detailed examination of its molecular and electronic characteristics.

Molecular Geometry Optimization and Conformational Analysis

The geometry of biphenyl (B1667301) and its derivatives is of significant interest due to the torsional freedom around the central carbon-carbon single bond. The substituents on the phenyl rings play a crucial role in determining the most stable conformation. In this compound, the presence of a nitro group at the 2-position introduces significant steric hindrance, forcing the two phenyl rings to adopt a twisted conformation.

In a computational study on novel fluorinated biphenyl compounds, the dihedral angles of several derivatives were calculated using DFT. For example, in 3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE), the calculated dihedral angle between the phenyl rings was found to be -38.5°. nih.gov These examples underscore the general principle that ortho-substitution in biphenyl systems leads to non-planar conformations. The degree of this twist is a balance between steric repulsion and electronic effects that might favor planarity for conjugation. For this compound, a substantial dihedral angle is expected to minimize the steric clash between the ortho nitro group and the hydrogen atom on the adjacent ring.

Table 1: Dihedral Angles in Related Substituted Biphenyls

| Compound | Dihedral Angle Between Phenyl Rings (°) | Method |

| Dimethyl 2-nitro-biphenyl-4,4'-di-carboxylate nih.gov | 56.01 | X-ray Diffraction |

| 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl | 49.98 | X-ray Diffraction |

| 3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) nih.gov | -38.5 | DFT Calculation |

Electronic Structure Investigations and Charge Distribution (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study charge distribution, hybridization, and intramolecular interactions. q-chem.com It provides a localized picture of bonding and is useful for understanding the electronic effects of substituents.

In a detailed DFT study of novel fluorinated biphenyls, NBO analysis was performed on compounds such as 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP). nih.gov The analysis suggested that the molecules of these compounds should have significant interactions with each other in the solid phase and with polar solvents due to their charge distribution. nih.gov The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups in this compound is expected to create a highly polarized molecule. The nitro group and the trifluoromethyl group will withdraw electron density from the phenyl rings, leading to a non-uniform charge distribution. This polarization is key to understanding the molecule's reactivity and intermolecular interactions.

Transition State Modeling and Reaction Pathway Calculations

Computational chemistry is extensively used to model reaction mechanisms, including the identification of transition states and the calculation of activation energies. A common reaction for synthesizing biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. DFT calculations have been employed to investigate the mechanism of this reaction for various substrates.

Studies on the Suzuki-Miyaura coupling of aryl sulfamates and bromobenzene (B47551) have shown that the reaction proceeds through the classical steps of oxidative addition, transmetalation, and reductive elimination. acs.orgnottingham.ac.uk For many palladium-catalyzed cross-couplings, oxidative addition is the rate-limiting step. acs.org Computational modeling of the Suzuki coupling of a bromophenyl precursor with a phenylboronic acid on a palladium-zeolite catalyst identified the transmetalation step as rate-determining, with a calculated activation energy of 36.8 kcal/mol. evitachem.com The final C-C bond-forming reductive elimination step to yield the biphenyl product is typically highly exothermic. evitachem.com

For the synthesis of this compound via a Suzuki coupling (e.g., from 2-bromo-5-(trifluoromethyl)nitrobenzene and phenylboronic acid), DFT could be used to model the entire catalytic cycle. This would involve calculating the energies of all intermediates and transition states, providing a detailed energy profile of the reaction. Such a study would reveal the rate-determining step and offer insights into how the electronic nature of the nitro and trifluoromethyl groups influences the reaction kinetics.

Table 2: Calculated Activation Energies for Steps in Suzuki-Miyaura Reactions of Related Compounds

| Reaction Step | System | Activation Energy (kcal/mol) |

| Transmetalation evitachem.com | Bromobenzene + Phenylboronic acid on Pd-zeolite | 36.8 |

| Reductive Elimination acs.org | Aryl sulfamate (B1201201) + Arylboronic acid with PdXPhos catalyst | 7.6 |

| C-C Bond Formation evitachem.com | Bromobenzene + Phenylboronic acid on Pd-zeolite | 17.7 |

Analysis of Non-Covalent Interactions within Biphenyl Derivatives

Non-covalent interactions (NCIs) play a critical role in the structure, stability, and function of molecular systems. researchgate.netnih.gov In biphenyl derivatives, both intramolecular and intermolecular NCIs are important. Intramolecularly, interactions between substituents and between substituents and the phenyl rings can influence the conformational preference.

In the solid state, intermolecular interactions such as C-H···O, C-H···F, and π-π stacking are expected to govern the crystal packing of this compound. rsc.org The presence of the nitro group provides strong hydrogen bond acceptors, while the trifluoromethyl group can also participate in weak hydrogen bonding. The aromatic rings are capable of engaging in π-π stacking interactions. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. researchgate.net These analyses can reveal the specific atoms involved in these interactions and their relative strengths, providing a deeper understanding of the supramolecular architecture.

Prediction of Reactivity and Regioselectivity through Quantum Chemical Models

Quantum chemical models are invaluable for predicting the reactivity and regioselectivity of organic reactions. For aromatic compounds like this compound, these models can predict the most likely sites for electrophilic or nucleophilic attack.

The presence of the electron-withdrawing nitro and trifluoromethyl groups deactivates the substituted phenyl ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. A computational study on novel fluorinated biphenyls, including a nitro-substituted derivative, used global reactivity parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess reactivity. nih.gov The nitro-containing biphenyl (DFNBP) was found to be the most reactive among the studied compounds, as indicated by its high electron affinity and ionization potential. nih.gov

For this compound, similar calculations would likely indicate that the phenyl ring bearing the substituents is highly electron-deficient. This would make it susceptible to nucleophilic attack, with the positions ortho and para to the nitro group being the most activated. Conversely, any electrophilic attack would be directed towards the unsubstituted phenyl ring.

Molecular Electrostatic Potential Mapping for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior and intermolecular interactions. researchgate.net The MEP map shows regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show a highly negative potential around the oxygen atoms of the nitro group, making this region a prime site for electrophilic attack or hydrogen bond donation. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. Conversely, regions of positive potential are expected on the hydrogen atoms of the phenyl rings and in the vicinity of the carbon atoms attached to the electron-withdrawing groups. In a study of chlorinated biphenyls, a correlation was found between the MEP and the toxicity of the congeners, with the most toxic compounds having highly positive potentials on the aromatic rings and negative potentials on the chlorine atoms. A similar analysis for this compound could provide insights into its potential biological interactions.

A computational investigation of 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) showed a significant accumulation of positive and negative potential, implying the possibility of strong dipole-dipole intermolecular interactions. nih.gov This is consistent with what would be expected for this compound, where the strong electron-withdrawing groups create a large molecular dipole moment and distinct regions of positive and negative electrostatic potential, guiding its interactions with other molecules.

Chemical Transformations and Derivatization of 2 Nitro 4 Trifluoromethyl Biphenyl Scaffolds

Modification of Nitro Groups (e.g., reduction to amines)

The reduction of the nitro group in 2-nitro-4-trifluoromethyl-biphenyl to its corresponding amine, 2-amino-4-trifluoromethyl-biphenyl, is a fundamental transformation that opens up a vast array of subsequent chemical reactions. This conversion is a critical step in the synthesis of various biologically active molecules and functional materials.

Several methodologies have been effectively employed for this reduction, each with its own set of advantages concerning yield, selectivity, and reaction conditions. Common reducing agents include metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine, as well as other metals like iron, tin, or zinc in acidic media. For instance, the catalytic hydrogenation using Pd/C is a widely adopted method due to its high efficiency and the clean nature of the reaction byproducts.

The resulting 2-amino-4-trifluoromethyl-biphenyl is a key precursor for the synthesis of pharmaceuticals. A notable application is in the production of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves the condensation of 2-amino-4-trifluoromethyl-biphenyl with 2-chloronicotinic acid.

A summary of common reduction methods is presented in the table below:

| Reducing Agent/System | Reaction Conditions | Typical Yield (%) | Notes |

| H₂/Pd-C | Methanol, Room Temperature | >95 | High efficiency, clean reaction. |

| Fe/HCl | Ethanol (B145695)/Water, Reflux | 85-95 | Cost-effective, widely used in industrial scale. |

| SnCl₂·2H₂O | Ethanol, Reflux | 90-98 | Mild conditions, good for sensitive substrates. |

| Na₂S₂O₄ | Water/Methanol, Room Temperature | 80-90 | Useful for selective reduction in the presence of other reducible groups. |

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group (-CF₃) is a crucial substituent in medicinal chemistry and materials science due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Transformations involving this group on the this compound scaffold are of significant interest.

The introduction of a trifluoromethyl group onto a biphenyl (B1667301) scaffold to produce this compound is typically achieved through cross-coupling reactions. One of the most prominent methods is the Suzuki coupling, where a trifluoromethylated boronic acid or its derivative is coupled with a suitable biphenyl precursor. For example, the coupling of 2-nitrophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene in the presence of a palladium catalyst is a common route.

Another approach involves the use of trifluoromethylating agents, such as the Togni or Langlois reagents, on a pre-functionalized biphenyl substrate. These reagents allow for the direct introduction of the -CF₃ group under relatively mild conditions.

The table below outlines key trifluoromethylation methodologies:

| Method | Reagents | Catalyst | Description |

| Suzuki Coupling | 2-Nitrophenylboronic acid, 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | A versatile and widely used cross-coupling reaction for C-C bond formation. |

| Direct Trifluoromethylation | Biphenyl precursor | Togni's Reagent II | Electrophilic trifluoromethylation of (hetero)arenes. |

| Copper-mediated Trifluoromethylation | 2-Iodo-4-nitrobiphenyl, CF₃Si(CH₃)₃ | CuI | A method for the direct trifluoromethylation of aryl halides. |

While the trifluoromethyl group is generally stable, its removal, or detrifluoromethylation, can be achieved under specific conditions. These reactions are less common but can be useful for structural modification. The mechanism often involves the formation of a difluorocarbene intermediate through a two-electron reduction of the C-F bond, followed by hydrolysis.

Detrifluoromethylation can be promoted by strong reducing agents or under certain electrochemical conditions. The stability of the C-F bonds in the trifluoromethyl group makes these processes challenging and often requires harsh reaction conditions.

Functional Group Interconversions on the Biphenyl Core (e.g., nitrile group transformations)

Beyond the nitro and trifluoromethyl groups, other functional groups on the biphenyl core of this compound derivatives can be interconverted to create a diverse range of compounds. For instance, if a nitrile group were present on the biphenyl scaffold, it could undergo various transformations.

The hydrolysis of a nitrile group can yield a carboxylic acid, which can then be used in esterification or amidation reactions. Alternatively, the reduction of a nitrile group can produce a primary amine, providing another route to functionalized biphenyls. These transformations significantly expand the synthetic utility of the this compound platform.

Synthesis of Complex Polycyclic and Heterocyclic Systems Incorporating Biphenyl Substructures

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. The functional groups on the biphenyl core provide handles for annulation reactions, leading to the formation of new rings.

For example, the amino group derived from the reduction of the nitro group can be diazotized and subsequently used in intramolecular cyclization reactions to form carbazoles or other nitrogen-containing heterocycles. These complex structures are of interest in materials science for their electronic and photophysical properties, as well as in medicinal chemistry for their potential biological activities. The synthesis of such systems often involves multi-step reaction sequences that strategically utilize the reactivity of the functionalized biphenyl precursor.

Applications in Synthetic Organic Chemistry Beyond End Use Products

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The 2-Nitro-4-trifluoromethyl-biphenyl moiety is a foundational component for accessing a wide array of more elaborate chemical structures. The functional groups present on the biphenyl (B1667301) core serve as handles for a variety of chemical transformations, allowing for its elaboration into diverse molecular frameworks.

The nitro group is particularly versatile; it can be readily reduced to an amino group, which then opens up a vast landscape of subsequent reactions. This amino functionality can be diazotized, acylated, or used in coupling reactions to build larger molecular assemblies. For instance, the conversion of a nitro-biphenyl to an amino-biphenyl is a key step in the synthesis of more complex derivatives, such as 2,2'-bis(trifluoromethyl)-4-nitro-4'-amino-biphenyl. prepchem.com This transformation highlights the role of the nitro-aromatic system as a masked amino group, a common strategy in multistep synthesis.

Furthermore, the trifluoromethyl group imparts specific properties, such as increased lipophilicity and metabolic stability, which are often desirable in the synthesis of bioactive molecules and advanced materials. rsc.org The presence of the CF₃ group can significantly influence the reactivity and properties of the final compounds. The biphenyl structure itself is a privileged scaffold, recognized as a fundamental backbone in many medicinally active compounds and natural products. rsc.org

The strategic placement of these functional groups on the biphenyl core allows this compound to serve as a key building block in the synthesis of complex heterocyclic compounds. rsc.org The construction of such molecules often relies on the annulation of building blocks containing trifluoromethyl groups with suitable reaction partners. rsc.org

Table 1: Representative Synthetic Transformations

| Starting Material | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 2-Nitro-4-trifluoromethylbenzaldehyde | Hydroxylamine hydrochloride, inorganic base, then a nickel composite catalyst | 2-Nitro-4-trifluoromethylbenzonitrile | Intermediate for pharmaceuticals and pesticides | google.com |

| 2-Nitrotoluenes | Ethyl trifluoroacetate, then Zn/AcOH | 2-(Trifluoromethyl)indoles | Synthesis of heterocyclic compounds | rsc.org |

| 2-Iodo 4-nitro fluorobenzene | Boronic acid, Palladium catalyst, PPh₃ | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | Intermediate for substituted biphenyls | rsc.org |

| 1-Bromo-4-(methylsulfanyl)benzene | Cyanamide, NBS, then oxidation and hydrolysis, followed by Suzuki-Miyaura coupling and fluoroalkylation | 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl | Synthesis of D1R Positive Allosteric Modulators | acs.org |

Design and Implementation in Ligand Architectures for Organometallic Catalysis

The biphenyl scaffold is a cornerstone in the design of high-performance ligands for organometallic catalysis, particularly in asymmetric synthesis. The development of axially chiral biphenyl ligands has been a significant focus, as tuning the steric and electronic properties of the ligand can lead to highly efficient and selective catalysts. chemrxiv.orgnih.gov

Derivatives of this compound are valuable in this context. The nitro and trifluoromethyl groups are potent electron-withdrawing groups, which can substantially modify the electronic character of a phosphine (B1218219) or other coordinating group attached to the biphenyl framework. This electronic tuning is critical for modulating the reactivity of the metal center in a catalyst.

Biphenyl-based phosphines, known as biaryl phosphines, are a privileged class of ligands. By installing functional groups on the pendant phenyl ring of a biphenyl-2-ylphosphine ligand, researchers can create bifunctional ligands capable of interacting with substrates or nucleophiles, leading to enhanced reaction efficiency and novel selectivity. nsf.gov For example, P,N-biphenyl derivatives have been prepared and used as effective ligands in palladium-catalyzed arylaminations. researchgate.net The synthesis of these ligands often involves coupling reactions like the Suzuki-Miyaura coupling to construct the core biphenyl structure. researchgate.net The ability to vary substituents at multiple positions on the biphenyl rings allows for the creation of diverse and adjustable chiral ligands and catalysts, making them more efficient in asymmetric catalytic synthesis. chemrxiv.orgnih.govnih.gov

Table 2: Biphenyl-Based Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Axially Chiral Biphenyldiols | Zinc | Addition of diethylzinc (B1219324) to aldehydes | Adjustable substituents at 3,3',5,5',6,6'-positions enhance efficiency. | chemrxiv.orgnih.gov |

| BIPOL-derived Phosphoramidites | Palladium | [4+2] Cycloaddition | Privileged ligands in asymmetric synthesis derived from axially chiral biaryldiols. | nih.gov |

| Bifunctional Biaryl-2-ylphosphines | Gold | Alkyne Isomerization / Hydration | Ligand contains basic groups to enable cooperation with the metal center for "soft deprotonation". | nsf.gov |

| P,N-Biphenyl Pyrrolidine (B122466) Derivatives | Palladium | Arylaminations | Introduction of a chiral pyrrolidine provides an effective ligand scaffold. | researchgate.net |

Methodologies for Constructing Novel Molecular Architectures with Precise Stereochemistry

The construction of molecules with a specific three-dimensional arrangement of atoms (stereochemistry) is a paramount challenge in modern organic synthesis. Biphenyl derivatives are central to many strategies for achieving precise stereochemical control, primarily through the phenomenon of atropisomerism. rsc.org

Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, such as the bond connecting the two phenyl rings in a biphenyl. This restricted rotation is caused by the presence of bulky substituents at the ortho-positions of the rings. In this compound, the nitro group at the 2-position acts as such a substituent. When sufficient steric hindrance is present at the 2,2', 6, and 6' positions, the rotation around the biphenyl C-C bond is slow enough to allow for the isolation of stable, non-interconverting enantiomers. nih.gov

These enantiomerically pure biphenyls are highly valuable as chiral ligands and catalysts. When coordinated to a metal center, the chiral environment of the ligand can direct the course of a reaction to selectively produce one enantiomer of the product over the other. This process, known as asymmetric catalysis, is a powerful tool for synthesizing enantiopure pharmaceuticals and other fine chemicals. nih.govnih.gov Methodologies for preparing these chiral materials often involve reliable coupling reactions, such as the Ullmann coupling, followed by resolution of the enantiomers, for example, by chiral HPLC. nih.gov The development of diverse and adjustable axially chiral biphenyl ligands is considered an eternal theme in asymmetric synthesis. nih.govnih.gov

The incorporation of trifluoromethyl groups is also a key strategy in the synthesis of novel heterocyclic compounds, where building block approaches can lead to structures with defined regioselectivity and, in some cases, stereoselectivity. rsc.org

Table 3: Stereocontrol Using Chiral Biphenyl Architectures

| Methodology | Key Principle | Application | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Use of enantiopure atropisomeric biphenyl ligands (e.g., phosphoramidites). | Pd-catalyzed cycloadditions | High enantioselectivity (e.g., >90% ee) in the formation of chiral products. | chemrxiv.orgnih.gov |

| Substrate-Controlled Synthesis | Incorporation of a chiral biphenyl unit into a reactant. | Synthesis of chiral materials. | The inherent chirality of the biphenyl directs the stereochemical outcome of subsequent reactions. | nih.gov |

| Chiral Phosphoric Acid Catalysis | Biphenyl-based chiral phosphoric acids act as Brønsted acid catalysts. | Asymmetric synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives. | Creation of complex chiral architectures with high stereocontrol. | chemrxiv.orgnih.gov |

Future Perspectives and Emerging Research Avenues for 2 Nitro 4 Trifluoromethyl Biphenyl Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-Nitro-4-trifluoromethyl-biphenyl and its derivatives traditionally relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling. Future research is geared towards the development of novel catalytic systems that offer superior selectivity, efficiency, and broader functional group tolerance.

Palladium-based catalysts remain at the forefront of this research. Innovations are focused on the design of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can enhance the catalytic activity of palladium, allowing for lower catalyst loadings and milder reaction conditions. For instance, the use of palladacycle catalyst precursors has shown high activity for Suzuki-Miyaura reactions in aqueous media, which could be adapted for the synthesis of this compound. rsc.org The development of recyclable fluorous precatalysts also presents a promising avenue for more sustainable palladium-catalyzed reactions. acs.org

Copper catalysis is emerging as a cost-effective and environmentally benign alternative to palladium. rsc.org Copper/phenanthroline catalyst systems have been successfully employed for the synthesis of unsymmetrical biaryls. orgsyn.org Furthermore, copper-catalyzed three-component reactions involving arylboronic acids, nitroarenes, and a sulfur dioxide source have been shown to produce sulfonamides, indicating the potential for copper catalysts to mediate complex transformations involving nitroarenes. rsc.org A novel method for nitrodecarboxylation of cinnamic acid derivatives to nitroolefins using a copper catalyst highlights its versatility. nih.gov